2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol
Overview
Description
2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol is an organic compound with the molecular formula C9H18O3. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes an ethyl group, a prop-2-en-1-yl group, and two hydroxyl groups attached to a propane backbone. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 2-ethylpropane-1,3-diol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol involves its reactivity with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems. The presence of the prop-2-en-1-yl group adds to its reactivity, allowing it to undergo addition reactions with electrophiles.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: Similar structure but lacks the prop-2-en-1-yl group.
2-methyl-2-(prop-2-en-1-yl)propane-1,3-diol: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
2-ethyl-2-(prop-2-en-1-yl)propane-1,3-diol is unique due to the presence of both an ethyl group and a prop-2-en-1-yl group, which confer distinct reactivity and functional properties. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-ethyl-2-prop-2-enylpropane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-8(4-2,6-9)7-10/h3,9-10H,1,4-7H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMSJXAOPCOVMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=C)(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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